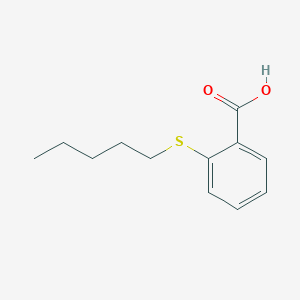

2-(n-Pentylthio)benzoic acid

Description

2-(n-Pentylthio)benzoic acid is a benzoic acid derivative featuring a thioether substituent at the ortho position of the aromatic ring, with a linear pentyl chain attached to the sulfur atom. Thioether-substituted benzoic acids are of interest due to their enhanced lipophilicity compared to hydroxyl or methoxy analogues, which influences solubility, membrane permeability, and biological activity .

Properties

IUPAC Name |

2-pentylsulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2S/c1-2-3-6-9-15-11-8-5-4-7-10(11)12(13)14/h4-5,7-8H,2-3,6,9H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEMSOTZKIKVEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=CC=CC=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(n-Pentylthio)benzoic acid typically involves the introduction of a pentylthio group to a benzoic acid derivative. One common method is the nucleophilic substitution reaction where a halogenated benzoic acid derivative reacts with pentanethiol in the presence of a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(n-Pentylthio)benzoic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the pentylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Benzyl alcohol derivatives.

Substitution: Nitrobenzoic acids, halobenzoic acids.

Scientific Research Applications

2-(n-Pentylthio)benzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(n-Pentylthio)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The pentylthio group can enhance the lipophilicity of the compound, allowing it to interact more effectively with hydrophobic regions of proteins. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with 2-(n-Pentylthio)benzoic acid, differing primarily in substituent groups:

| Compound Name | Substituent | Key Structural Feature | CAS Number | Molecular Formula |

|---|---|---|---|---|

| 2-(Phenylthio)benzoic acid | Phenylthio group (-SPh) | Thioether linkage, aromatic | 1527-12-4 | C₁₃H₁₀O₂S |

| 2-((Phenylthio)methyl)benzoic acid | Phenylthiomethyl (-CH₂SPh) | Methyl spacer between S and Ph | 1699-03-2 | C₁₄H₁₂O₂S |

| 2-(2-Chlorophenoxy)benzoic acid | 2-Chlorophenoxy group (-OPhCl) | Ether linkage, halogenated | Not provided | C₁₃H₉ClO₃ |

| 2-Benzoylbenzoic acid | Benzoyl group (-COPh) | Ketone functionality | Not provided | C₁₄H₁₀O₃ |

Key Observations :

- Thioether vs. Ether Linkages : Thioether groups (e.g., -SPh) confer greater lipophilicity than ethers (-OPh), enhancing membrane permeability and extraction efficiency in hydrophobic environments .

- Substituent Flexibility: The pentyl chain in this compound may improve solubility in non-polar solvents compared to phenylthio analogues .

Physicochemical Properties

Extraction Efficiency and Diffusivity

Evidence from emulsion liquid membrane (ELM) studies highlights the role of substituents in extraction kinetics:

| Compound | Extraction Rate (Relative) | Distribution Coefficient (m) | Effective Diffusivity (Order) |

|---|---|---|---|

| Benzoic acid | Fast (>98% in 5 min) | High | 1st (Highest) |

| Phenol | Fast (>98% in 5 min) | High | 3rd (Lowest) |

| Acetic acid | Slow | Low | 2nd |

Thioether derivatives like this compound are expected to exhibit extraction rates closer to benzoic acid due to similar hydrophobicity and high m values .

Solubility and Lipophilicity

- 2-(Phenylthio)benzoic acid : High logP due to aromatic thioether group, favoring organic phase partitioning .

- 2-Benzoylbenzoic acid : Lower solubility in aqueous media compared to thioether analogues due to the polar ketone group .

Receptor Binding Affinity

Docking studies on T1R3 receptors (involved in taste perception) reveal substituent-dependent binding:

| Compound | ΔGbinding (kcal/mol) | Key Interacting Residues |

|---|---|---|

| 2-Benzoylbenzoic acid | -8.2 | Asp307, Ser144 |

| 2-(4-Methylbenzoyl)benzoic acid | -9.1 | Asp307, Glu301 |

| 2-(4-Methoxybenzoyl)benzoic acid | -8.9 | Glu301, Ser144 |

Thioether derivatives may exhibit stronger binding than benzoyl analogues due to enhanced hydrophobic interactions, though experimental data are needed for confirmation .

Conformational Stability

AM1 calculations on 2-(2-chlorophenoxy)benzoic acid show that aromatic stacking and hydrogen bonding with proton-accepting groups (e.g., oxadiazole nitrogen) stabilize bioactive conformations. This suggests that this compound’s thioether group could similarly align with receptor pockets .

Biological Activity

Overview

2-(n-Pentylthio)benzoic acid is an organic compound characterized by its unique pentylthio group attached to a benzoic acid structure. This compound exhibits a range of biological activities that can be attributed to its chemical properties and interactions with biological systems. Understanding these activities is crucial for potential applications in pharmaceuticals and biochemistry.

- Molecular Formula : C12H16O2S

- IUPAC Name : 2-pentylsulfanylbenzoic acid

- Structure : The presence of the pentylthio group enhances lipophilicity, which may facilitate interactions with various biological targets.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The pentylthio moiety allows for better penetration into hydrophobic regions of proteins, potentially influencing enzyme activity and protein-ligand interactions. This can result in modulation of various biochemical pathways, including those involved in inflammation, apoptosis, and cellular signaling.

1. Enzyme Inhibition

Research indicates that derivatives of benzoic acid, including this compound, can act as enzyme inhibitors. For instance, studies have shown that certain benzoic acid derivatives can inhibit proteasomal and cathepsin activities, which are crucial for protein degradation pathways in cells .

2. Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Preliminary findings suggest low cytotoxicity at certain concentrations, indicating a potential therapeutic window for further exploration .

3. Neuroprotective Effects

Benzoic acid derivatives have been investigated for their neuroprotective properties. For example, compounds similar to this compound have shown promise in protecting against oxidative stress-induced cell death in neuronal models . This suggests potential applications in treating neurodegenerative diseases.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other thio-substituted benzoic acids:

| Compound | Biological Activity | Notable Findings |

|---|---|---|

| 2-(n-Butylthio)benzoic acid | Moderate enzyme inhibition | Similar lipophilicity but shorter alkyl chain impacts activity |

| 2-(n-Hexylthio)benzoic acid | Higher toxicity observed | Longer chain may increase hydrophobic interactions |

| 2-(n-Octylthio)benzoic acid | Enhanced solubility | Increased hydrophobicity could lead to greater bioactivity |

Case Studies

- Proteasome Activity Modulation : A study demonstrated that specific benzoic acid derivatives enhanced proteasome activity in human fibroblasts, suggesting that this compound may similarly influence proteostasis networks .

- Antioxidant Properties : In another investigation, compounds derived from benzoic acids exhibited significant antioxidant activity, which could be beneficial in reducing oxidative stress in cellular systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.